2-chloro-N-(quinolin-5-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride typically involves the reaction of 5-aminoquinoline with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. This can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings.
Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2613382-48-0 |
---|---|
Molecular Formula |
C11H10Cl2N2O |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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